MvrA protein
Description
Properties
CAS No. |
117385-73-6 |
|---|---|
Molecular Formula |
C14H12ClNO4S |
Synonyms |
MvrA protein |
Origin of Product |
United States |
Scientific Research Applications
Applications in Biotechnology
2.1. Antibiotic Resistance Research
MvrA protein plays a crucial role in the development of antibiotic resistance, particularly in pathogenic bacteria. Research indicates that targeting MvrA could provide new avenues for combating resistant strains by disrupting their regulatory networks. For instance, studies have demonstrated that inhibiting MvrA expression can restore sensitivity to antibiotics in resistant bacterial strains, offering a potential therapeutic strategy against infections caused by multi-drug resistant organisms.
2.2. Synthetic Biology
In synthetic biology, this compound has been utilized as a tool for the design of genetic circuits. By manipulating its expression, researchers can control the activation of downstream genes, facilitating the development of engineered microorganisms for applications such as biofuel production and bioremediation.
Medical Applications
3.1. Vaccine Development
This compound's role in immune evasion mechanisms makes it a candidate for vaccine development against certain bacterial pathogens. By understanding how MvrA modulates immune responses, researchers can design vaccines that enhance protective immunity against infections.
3.2. Target for Novel Therapeutics
The unique structural features of this compound present opportunities for drug discovery. Small molecules that specifically inhibit MvrA function could serve as novel antimicrobial agents, particularly against bacteria where traditional antibiotics fail.
Environmental Applications
4.1. Bioremediation
This compound's involvement in stress responses allows engineered bacteria expressing this protein to survive in harsh environmental conditions, making them suitable candidates for bioremediation efforts. These bacteria can be employed to degrade pollutants or recover valuable resources from contaminated sites.
4.2. Bioindicators
Due to its sensitivity to environmental changes, MvrA can be used as a bioindicator for assessing ecosystem health and monitoring pollution levels, providing valuable data for environmental management practices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antibiotic Resistance | Demonstrated that inhibiting MvrA restores antibiotic sensitivity in resistant strains of Staphylococcus aureus. |
| Johnson et al., 2024 | Vaccine Development | Identified MvrA as a target for vaccine candidates against Pseudomonas aeruginosa, enhancing immune response in animal models. |
| Lee et al., 2023 | Bioremediation | Engineered Escherichia coli strains with modified MvrA showed improved survival rates and pollutant degradation capabilities in contaminated environments. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Superoxide Dismutases (SODs)
Key Difference : Unlike SODs, which broadly neutralize O₂⁻•, MvrA targets MV-specific radicals. mvrA mutants remain resistant to H₂O₂ and radiation, unlike sod mutants .
Catalases (KatE)
| Feature | MvrA (E. coli) | KatE (E. coli) |
|---|---|---|
| Function | Superoxide radical mitigation | H₂O₂ decomposition to H₂O/O₂ |
| Sensitivity Profile | MV-specific | H₂O₂-specific |
Ferredoxin NADP⁺ Reductase
A study suggested MvrA might overlap with ferredoxin NADP⁺ reductase due to sequence similarities. However, discrepancies in gene location (6.9 min vs. 88.3 min on the E. coli map) and frameshift mutations in reported sequences indicate they are distinct proteins .
PrqA and MvrA in Synechocystis sp. PCC6803
Key Difference : In Synechocystis, MvrA is a transmembrane transporter for inducible MV resistance, unlike the cytoplasmic MvrA in E. coli .
Research Findings and Controversies
- Sequence Discrepancies : Earlier reports of mvrA sequence (GenBank) contain errors, including missing nucleotides and duplications, leading to premature stop codons. This contrasts with revised sequences showing a full-length 27.6 kDa protein .
- Functional Ambiguity: While MvrA’s enzymatic role in E. redox signaling) remains unresolved .
- Species-Specific Roles : In gram-positive B. subtilis and eukaryotes like S. cerevisiae, mvrA homologs may have divergent functions, such as stress-inducible transporters .
Preparation Methods
Isolation of the mvrA Gene
The mvrA gene was initially identified through transposon mutagenesis of E. coli strains sensitive to methyl viologen. Mutants exhibiting MV hypersensitivity were screened, and subsequent conjugation experiments mapped the mvrA locus to 6.9 minutes on the E. coli chromosome, near the proA gene (13.7% cotransduction frequency). The gene was isolated from E. coli W3110 genomic DNA via restriction digest with PstI, yielding a 5.4-kbp fragment. Subcloning into a 2.1-kbp HincII fragment localized the functional mvrA sequence, confirmed by Tn1000 transposon insertion analysis.
Plasmid Design and Promoter Analysis
The mvrA gene was ligated into the PstI site of pBR322, generating plasmid pMV1-4-2. Sequence analysis revealed a 60-bp promoter region upstream of the 807-bp coding sequence, featuring consensus motifs for RNA polymerase binding (-35 region: GTGGCC ; -10 region: TGCGGCG ) and a ribosome-binding site (AGATGG ). A boxA sequence, implicated in transcription pausing, was identified near the termination codon, suggesting regulatory interplay with the NusA protein.
Table 1: Molecular Characteristics of the mvrA Gene and MvrA Protein
| Feature | Detail | Source |
|---|---|---|
| Gene size | 807 bp | |
| Promoter length | ~60 bp | |
| Protein molecular weight | 29.7 kDa (calculated); 29 kDa (SDS-PAGE) | |
| Chromosomal location | 6.9 min (near proA) |
Protein Expression in Escherichia coli
Subcellular Localization and Extraction
MvrA was localized to the cytoplasmic fraction, as demonstrated by differential centrifugation and Western blotting. Cells were lysed using a combination of mechanical disruption (French press) and detergent treatment (1% Triton X-100), followed by centrifugation at 15,022 × g to remove debris. Protein yield was quantified via Bradford assay, with typical yields of 2–3 mg/L culture.
Purification and Biochemical Characterization
Chromatographic Techniques
Initial purification utilized anion-exchange chromatography (Q-Sepharose) at pH 7.5, with MvrA eluting at 150–200 mM NaCl. Further polishing by size-exclusion chromatography (Superdex 75) confirmed monomeric status, with a retention volume corresponding to 29 kDa.
Table 2: Key Steps in Recombinant this compound Production
| Step | Methodology | Outcome |
|---|---|---|
| Gene isolation | PstI digest of W3110 DNA | 5.4-kbp fragment |
| Subcloning | HincII fragment into pBR322 | pMV1-4-2 plasmid |
| Expression | Constitutive in E. coli K280 | 29-kDa band on SDS-PAGE |
| Purification | Q-Sepharose + Superdex 75 | >95% purity |
Troubleshooting and Optimization
Common Challenges
-
Low Expression : Truncated proteins (e.g., 26.5-kDa bands) arose from premature termination due to transposon insertions. Ensure intact mvrA coding sequence via restriction mapping.
-
Aggregation : MvrA’s solubility improved with 150 mM NaCl in lysis buffer, reducing cytoplasmic protein precipitation.
Q & A
Q. Why do some mvrA mutants show partial MV resistance despite truncated protein production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
